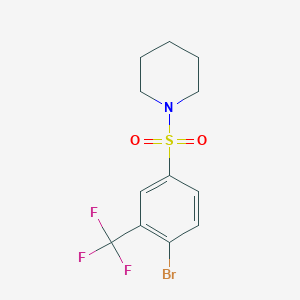

![molecular formula C8H8BrClN2 B1522336 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride CAS No. 957120-36-4](/img/structure/B1522336.png)

8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride

Overview

Description

“8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride” is a chemical compound . It belongs to the class of fused nitrogen-bridged heterocyclic compounds known as imidazo[1,2-a]pyridines . These compounds have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for the synthesis of these compounds have been developed in the past decade . These protocols include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

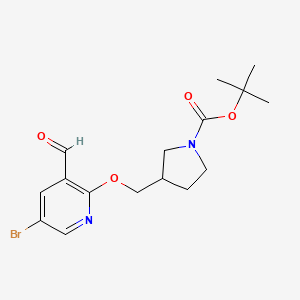

Molecular Structure Analysis

The molecular structure of “8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride” is represented by the InChI code: 1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H .

Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines involves several chemical reactions. These include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions . The initial step in the synthesis is the formation of an imine, which is the slowest step. This is followed by iodine-catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Scientific Research Applications

Anticancer Activity

Imidazo[1,2-a]pyridines, the class of compounds to which 8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride belongs, have shown promising anticancer activity . The specific mechanisms and potential applications in cancer treatment are subjects of ongoing research .

Antileishmanial Activity

This class of compounds has also demonstrated significant antileishmanial activity . Leishmaniasis is a parasitic disease that is found in parts of the tropics, subtropics, and southern Europe.

Anticonvulsant Properties

Imidazo[1,2-a]pyridines have been studied for their anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other conditions characterized by excessive and abnormal brain activity.

Antimicrobial and Antifungal Activities

These compounds have shown antimicrobial and antifungal properties , indicating potential use in the treatment of various bacterial and fungal infections.

Antiviral Activity

The antiviral activity of imidazo[1,2-a]pyridines has been noted in several studies . This suggests potential applications in the treatment of viral infections.

Antidiabetic Properties

Research has also indicated the antidiabetic properties of this class of compounds . This could potentially lead to new treatments for diabetes.

Proton Pump Inhibition

Imidazo[1,2-a]pyridines have shown significant potency as proton pump inhibitors . This suggests potential applications in the treatment of conditions like gastroesophageal reflux disease (GERD).

Insecticidal Activities

Finally, this class of compounds has demonstrated insecticidal activities . This suggests potential use in pest control strategies.

Safety and Hazards

While specific safety and hazard information for “8-Bromo-5-methylimidazo[1,2-a]pyridine hydrochloride” is not available in the retrieved sources, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . Therefore, future research may focus on developing new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core aiming to improve the ecological impact of the classical schemes . This will provide new initiatives to chemists towards the synthesis of imidazo[1,2-a]pyridines and address all frequent challenges associated with the reported methods .

Mechanism of Action

Mode of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to undergo various radical reactions for direct functionalization . These reactions can be facilitated through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are recognized as valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry , suggesting that they may interact with a variety of biochemical pathways.

Action Environment

It is recommended that the compound be stored at refrigerator temperatures for stability .

properties

IUPAC Name |

8-bromo-5-methylimidazo[1,2-a]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2.ClH/c1-6-2-3-7(9)8-10-4-5-11(6)8;/h2-5H,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDXQVISKIZXMLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=NC=CN12)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674310 | |

| Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

957120-36-4 | |

| Record name | 8-Bromo-5-methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

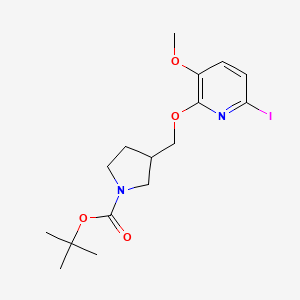

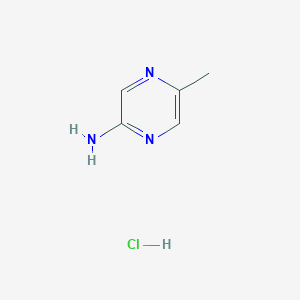

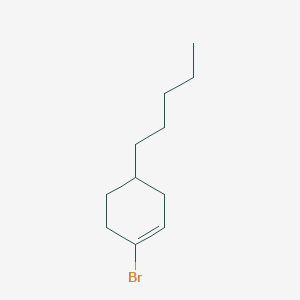

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]oxadiazole](/img/structure/B1522255.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-((trimethylsilyl)ethynyl)furo[3,2-b]pyridine](/img/structure/B1522257.png)

![tert-Butyl 3-methyl-3H-imidazo[4,5-b]pyridin-6-ylcarbamate](/img/structure/B1522258.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)